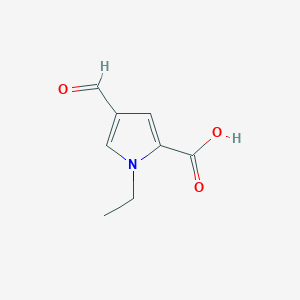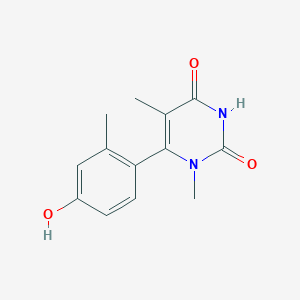![molecular formula C8H8N2O2 B12948296 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a complex organic compound characterized by its unique cyclopropane and pyrazole ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the cyclopropane ring can be introduced via a cyclopropanation reaction, followed by the formation of the pyrazole ring through cyclization with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler analog with a pyrrole ring and carboxylic acid group.
Cyclopropane derivatives: Compounds with cyclopropane rings that exhibit similar reactivity.
Pyrazole derivatives: Compounds containing pyrazole rings with various substituents.
Uniqueness
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its combined cyclopropane and pyrazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,9-diazatricyclo[4.3.0.02,4]nona-6,8-diene-8-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-5-1-4-2-7(4)10(5)9-6/h3-4,7H,1-2H2,(H,11,12) |
InChI Key |
MTIXZXNSBUDCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N3C(=CC(=N3)C(=O)O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)

![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
